molecular formula C24H29N3O5S2 B2885722 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-58-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No. B2885722
CAS RN: 361159-58-2
M. Wt: 503.63
InChI Key: HIROWPPVQIMQRM-UHFFFAOYSA-N
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Description

“4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide” is a chemical compound with the molecular formula C24H29N3O5S2. It has an average mass of 503.634 Da and a monoisotopic mass of 503.154846 Da .


Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a thiazole group, and a sulfamoyl group, which are connected by various bonds. The presence of these functional groups can influence the compound’s reactivity and properties .

Scientific Research Applications

Chemical Synthesis and Modification

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide, due to its complex molecular structure, might be involved in various chemical synthesis processes. For example, compounds with similar structural features have been utilized in synthesizing bisamides compounds, which exhibited significant antimicrobial activity in vitro against a variety of microorganisms. These synthesized compounds were characterized by spectral and elemental analysis, demonstrating their potential in developing new antimicrobial agents (Priya et al., 2006).

Material Science and Engineering

In material science, compounds with sulfamoyl and benzamide groups have been explored for their applications in improving the properties of materials. For instance, novel sulfonated thin-film composite nanofiltration membranes were prepared using sulfonated aromatic diamine monomers, showing increased water flux and enhanced dye rejection capabilities. This indicates the potential of similar compounds in the development of advanced filtration materials, contributing to water purification technologies (Liu et al., 2012).

Pharmaceutical Research

In pharmaceutical research, the chemical backbone similar to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is found in compounds assessed for their inhibitory effects on certain enzymes. For example, aromatic sulfonamide inhibitors were studied for their inhibition of carbonic anhydrase isoenzymes, showing nanomolar inhibitory concentrations. These findings support the exploration of similar compounds for therapeutic applications, particularly in designing drugs targeting specific enzymes (Supuran et al., 2013).

Advanced Coating and Surface Modification

Compounds with sulfamoyl and benzamide functionalities have also found applications in surface modification and coatings. For instance, the synthesis and evaluation of thiazole derivatives highlighted their antimicrobial properties, suggesting their potential use in antimicrobial coatings to protect surfaces against microbial contamination. This indicates a broader application spectrum for compounds with similar molecular structures in creating surfaces resistant to bacteria and fungi (Chawla, 2016).

properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-4-18-5-7-19(8-6-18)22-17-33-24(25-22)26-23(28)20-9-11-21(12-10-20)34(29,30)27(13-15-31-2)14-16-32-3/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIROWPPVQIMQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

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